Bienvenue dans la boutique en ligne BenchChem!

Phenethyl Isothiocyanate

Colon cancer Antiproliferative IC50

Phenethyl isothiocyanate (PEITC; CAS 2257-09-2) is an aromatic isothiocyanate (ITC) derived from the hydrolysis of gluconasturtiin, a glucosinolate abundant in cruciferous vegetables such as watercress. PEITC belongs to the broader class of dietary ITCs that includes benzyl isothiocyanate (BITC), sulforaphane (SFN), and allyl isothiocyanate (AITC).

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 2257-09-2
Cat. No. B1677667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl Isothiocyanate
CAS2257-09-2
SynonymsJC-5411;  JC5411;  JC 5411;  purity > 98%, is in stock. Current shipping out time is about 2 weeks after order is received. CoA, QC data and MSDS documents are available in one week after order is received.
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=C=S
InChIInChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2
InChIKeyIZJDOKYDEWTZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility110 mg/L @ 20 °C (exp)
Insoluble in water;  Soluble in triacetin and heptane
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenethyl Isothiocyanate (PEITC) Procurement: Class Profile and Baseline Characteristics


Phenethyl isothiocyanate (PEITC; CAS 2257-09-2) is an aromatic isothiocyanate (ITC) derived from the hydrolysis of gluconasturtiin, a glucosinolate abundant in cruciferous vegetables such as watercress [1]. PEITC belongs to the broader class of dietary ITCs that includes benzyl isothiocyanate (BITC), sulforaphane (SFN), and allyl isothiocyanate (AITC). It is characterized by its electrophilic -N=C=S functional group, which enables covalent modification of cysteine residues in target proteins, underpinning its chemopreventive and anticancer activities [2]. PEITC exhibits high oral bioavailability in rodent models (93-115%) and demonstrates dose-dependent, nonlinear pharmacokinetics [3].

Why Generic Isothiocyanate Substitution Fails: The Case for Phenethyl Isothiocyanate Specificity


Although phenethyl isothiocyanate (PEITC) shares the electrophilic -N=C=S warhead with other dietary isothiocyanates (ITCs), the assumption of functional interchangeability is scientifically unfounded. Subtle variations in the aromatic side chain—such as the phenethyl group in PEITC versus the benzyl group in BITC or the methylsulfinylbutyl group in sulforaphane (SFN)—profoundly alter target engagement, signaling pathway selectivity, and pharmacokinetic disposition [1]. For instance, while both PEITC and BITC induce apoptosis, their differential binding to the BID protein and distinct effects on TLR3-mediated IRF3 versus NF-κB signaling demonstrate that side-chain chemistry dictates biological outcome [2]. Consequently, substituting PEITC with a generic ITC in research or industrial applications risks experimental irreproducibility, compromised efficacy, and misleading mechanistic conclusions. The following quantitative evidence establishes precisely where PEITC diverges from its closest analogs.

Quantitative Differentiation of Phenethyl Isothiocyanate (PEITC): Head-to-Head Evidence Against Closest Analogs


PEITC vs. BITC vs. SFN: Divergent Antiproliferative Potency in Colon Cancer Cells Under Heparin Stimulation

In LMWH-stimulated HCT-116 colon cancer cells, PEITC (IC50 = 20.77 μM) exhibited comparable potency to BITC (IC50 = 19.10 μM) but was more than twice as potent as SFN (IC50 = 44.05 μM). In HT-29 cells, PEITC (IC50 = 74.94 μM) was markedly less potent than BITC (IC50 = 26.77 μM) and also less potent than SFN (IC50 = 43.49 μM) [1]. This cell-line-dependent differential potency underscores that PEITC is not simply interchangeable with other ITCs and may offer specific advantages in certain colon cancer models.

Colon cancer Antiproliferative IC50

PEITC Exhibits Isoform-Selective CYP Inhibition Distinct from Other Arylalkyl Isothiocyanates

PEITC displays a unique CYP inhibition profile compared to other arylalkyl ITCs. Against rat liver microsomal CYP isoforms, PEITC showed IC50 values of 47 μM (EROD/CYP1A1), 46 μM (MROD/CYP1A2), and 1.8 μM (PROD/CYP2B1) [1]. Notably, increasing the alkyl chain length of arylalkyl ITCs (e.g., to C6) enhanced inhibitory potency, but further extension (C8-C10) reduced it, indicating an optimal chain length for CYP interaction. In human recombinant CYP isoforms, PEITC exhibited noncompetitive inhibition of CYP2B6 with a Ki of 1.5 μM—the most potent among tested isoforms—and competitively inhibited CYP1A2 (Ki = 4.5 μM), while showing no effect on CYP2C8 up to 100 μM [2]. This isoform selectivity differs from SFN, which primarily inhibits CYP2E1 and CYP3A4.

Cytochrome P450 Drug metabolism CYP inhibition

PEITC vs. PHITC: Fundamental Pharmacokinetic and Toxicity Differences Driven by Lipophilicity

Direct comparison of PEITC with its synthetic homolog 6-phenylhexyl isothiocyanate (PHITC) reveals stark pharmacokinetic differences. Following a single 50 μmol/kg oral dose in F344 rats, the AUC (tissue exposure) for PHITC was >2.5-fold higher than that for PEITC in liver, lungs, and other tissues [1]. Additionally, 16.5% of the PHITC dose was expired as CO2 within 48 h versus <0.16% for PEITC (>100-fold difference), reflecting extensive metabolic cleavage of the longer alkyl chain. In terms of toxicity, PEITC was significantly more cytotoxic than PHITC in rat esophageal cell lines, despite PHITC being more lipophilic and less reactive [2]. This paradox highlights that increased lipophilicity does not translate linearly to enhanced potency or safety; PHITC's procarcinogenic potential in esophageal tissue further distinguishes it from PEITC's chemopreventive profile.

Pharmacokinetics Bioavailability Tissue distribution

PEITC Preferentially Targets IRF3 Signaling While SFN Inhibits NF-κB: Functional Pathway Divergence

A head-to-head study comparing PEITC and D,L-sulforaphane (SFN) revealed that these two ITCs exert opposite effects on TLR3-mediated innate immune signaling. PEITC preferentially inhibited IRF3 signaling and downstream gene expression, whereas SFN caused selective inhibition of NF-κB signaling [1]. Mechanistically, PEITC inhibited ligand (dsRNA)-dependent dimerization of TLR3, thereby blocking IRF3 activation; SFN did not disrupt dimerization and instead targeted a downstream component of the NF-κB pathway. In functional assays, PEITC antagonized dsRNA-mediated apoptosis of tumor cells and colony formation inhibition, while SFN enhanced these anti-tumor responses. This functional divergence demonstrates that structurally similar ITCs can modulate distinct signaling nodes with opposite biological consequences.

TLR3 signaling IRF3 NF-κB

PEITC Covalently Targets BID for Apoptosis Induction; BITC and SFN Show Distinct Target Engagement Profiles

Quantitative chemical proteomics using alkynyl-tagged probes derived from BITC, PEITC, and SFN identified BID (an apoptosis regulator of the Bcl-2 family) as a principal covalent target of PEITC [1]. PEITC covalently modifies N-terminal cysteines of BID, inducing conformational changes that relieve self-inhibition and unleash the pro-apoptotic C-terminal segment. This promotes BID cleavage and mitochondrial translocation, leading to robust apoptosis induction. While BITC and SFN also modify BID, the study highlights that each ITC engages a distinct repertoire of cellular targets; for instance, SFN is well-known to activate Keap1-Nrf2, whereas PEITC's BID targeting is mechanistically linked to direct apoptosis induction independent of Nrf2. The differential target engagement profiles underscore that PEITC's apoptotic mechanism is not fully recapitulated by other ITCs.

Apoptosis BID Chemical proteomics

PEITC Demonstrates High and Dose-Dependent Oral Bioavailability in Rats: A PK Advantage Over Some Conjugates

PEITC exhibits high oral bioavailability in rats, measured at 115% and 93% following doses of 10 and 100 μmol/kg, respectively [1]. This high bioavailability is accompanied by low systemic clearance and extensive plasma protein binding. Importantly, repeated oral administration leads to increased plasma Cmax and decreased clearance, suggesting accumulation and enhanced exposure with chronic dosing [2]. In contrast, PEITC's glutathione and cysteine conjugates show markedly different inhibitory potencies against CYP enzymes, with IC50 values ranging from 4.0 μM (GSH conjugate) to 24.0 μM (NAC conjugate) for NDMA demethylase inhibition [3]. This indicates that while PEITC itself is highly bioavailable, its metabolic conjugates possess distinct pharmacological activities that may contribute to the overall in vivo effects.

Oral bioavailability Pharmacokinetics ADME

Optimal Research and Industrial Application Scenarios for Phenethyl Isothiocyanate (PEITC)


Colon Cancer Research Requiring ErbB/EGFR Pathway Modulation Without Nrf2 Activation

PEITC significantly reduces ErbB1 (EGFR) and ErbB4 expression in HCT-116 colon cancer cells, while BITC targets ErbB2 and SFN affects different pathways [1]. For studies focused on EGFR signaling in colon cancer—particularly in the context of heparin-stimulated proliferation—PEITC provides a more pathway-selective tool compared to BITC or SFN. Furthermore, PEITC's primary apoptotic mechanism via BID targeting, rather than Nrf2 activation (characteristic of SFN), avoids confounding cytoprotective gene induction [2].

In Vivo Chemoprevention Studies Requiring High Oral Bioavailability and Predictable Tissue Distribution

PEITC's high oral bioavailability (93-115%) and nonlinear, dose-dependent pharmacokinetics in rodent models make it suitable for in vivo chemoprevention studies where reliable systemic exposure is essential [1]. Its distinct tissue distribution profile—characterized by lower lung AUC but also lower CO2 expiration compared to longer-chain analogs like PHITC—offers a balance between tissue penetration and metabolic stability [2]. This profile is advantageous for studies requiring chronic oral dosing with predictable accumulation.

Investigations of Innate Immune Signaling Where IRF3 Inhibition is Desired but NF-κB Activity Must Be Preserved

PEITC selectively inhibits TLR3-mediated IRF3 signaling without suppressing NF-κB, whereas SFN does the opposite [1]. This functional divergence is critical for experiments involving dsRNA mimics (e.g., poly(I:C)) or viral infection models where differential control of IRF3-driven antiviral responses versus NF-κB-driven inflammatory responses is required. PEITC is the preferred ITC when IRF3 blockade is the experimental objective and NF-κB signaling must remain intact.

Apoptosis Mechanism Studies Focusing on BID-Dependent Mitochondrial Pathway

PEITC covalently modifies N-terminal cysteines of BID, promoting its cleavage and mitochondrial translocation to induce apoptosis [1]. This mechanism is distinct from SFN's Keap1-Nrf2 axis and from BITC's broader target profile. For researchers dissecting the BID-mediated intrinsic apoptotic pathway—particularly the regulation of BID self-inhibition and its interaction with other Bcl-2 family members—PEITC serves as a defined chemical probe with a validated primary target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenethyl Isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.